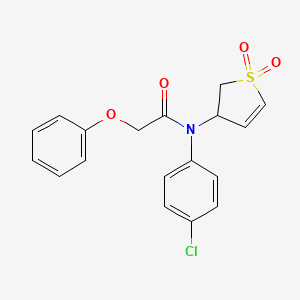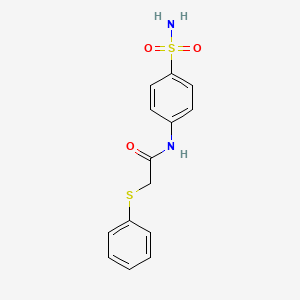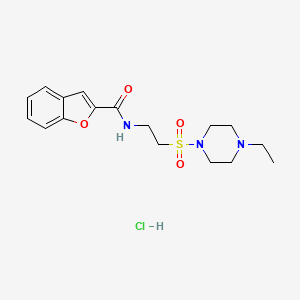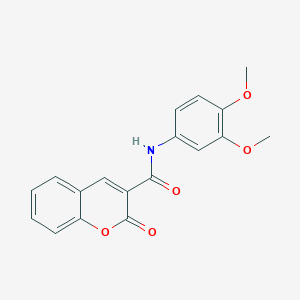
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide" is a derivative of phenoxyacetamide, which is a class of compounds that have been studied for their potential applications as pesticides and for their antiviral properties. The structure of the compound suggests the presence of a thiophene ring, a chlorophenyl group, and a phenoxyacetamide moiety, which may contribute to its biological activity.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide involved the reaction of 4-phenoxyphenol with 2-chloroacetyl methylamine, followed by chlorination with sulfuryl chloride to introduce the chlorophenyl group . Similarly, the synthesis of 4-Choloro-2-hydroxyacetophenone was achieved through acetylation, methylation, and Fries rearrangement of 3-aminophenol, followed by deacetylation and diazotization . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to introduce the thiophene and phenoxyacetamide groups.
Molecular Structure Analysis
The molecular structure of phenoxyacetamide derivatives has been characterized using techniques such as X-ray powder diffraction, which provides information on unit-cell parameters and crystal packing . Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, has been used to obtain vibrational signatures and to explore geometric equilibrium, inter- and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers . These techniques could be applied to analyze the molecular structure of "N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide" to gain insights into its stereo-electronic interactions and stability.
Chemical Reactions Analysis
The reactivity of phenoxyacetamide derivatives with various reagents can lead to the formation of different products. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield angular heterocyclic compounds . The Dakin–West reaction has been employed to synthesize N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides, which involves the conversion of hydroxyacetophenone into acetoxyacetophenone . These reactions highlight the potential for "N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide" to undergo various chemical transformations, which could be explored to modify its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxyacetamide derivatives are influenced by their molecular structure. The presence of electronegative substituents, such as chlorine, can affect the compound's polarity, solubility, and reactivity. The introduction of a thiophene ring may also impact these properties due to its aromatic character and potential for electron delocalization. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated for related compounds, which could provide a basis for predicting the behavior of the compound in biological systems . Additionally, the optimized geometry and intermolecular interactions, as revealed by Hirshfeld surface analysis, can provide information on the compound's crystal packing and potential interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Remediation
Chlorophenoxy acids, which share structural similarities with the compound of interest, are toxic compounds used as selective herbicides. A study developed a highly selective and sensitive method for determining trace levels of such pesticides in ground and drinking water using HPLC with electrochemical detection (Wintersteiger, Goger, & Krautgartner, 1999). This indicates the compound's relevance in environmental monitoring efforts.
Research on the sorption mechanism and dynamic behavior of graphene oxide for the removal of chlorophenol-based environmental hormones emphasizes the importance of these compounds in environmental remediation efforts. The study found that the adsorption capacity could be improved by hydroxyl groups, which might suggest potential applications for similar chlorophenoxy compounds in water treatment processes (Wei et al., 2019).
Agricultural Applications
- Novel phenoxyacetamide derivatives have been synthesized for potential use as insecticidal agents against the cotton leafworm, highlighting the compound's relevance in developing new agricultural chemicals. The study found several derivatives exhibited excellent results, suggesting that similar research could explore the insecticidal properties of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide (Rashid et al., 2021).
Chemical Synthesis and Analysis
- Electrochemical destruction studies of chlorophenoxy herbicides using anodic oxidation and electro-Fenton processes, with a focus on a boron-doped diamond electrode, demonstrate the compound's potential in chemical degradation and synthesis processes. The study's methodology for efficiently degrading herbicide solutions could inform research on similar compounds (Brillas et al., 2004).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c19-14-6-8-15(9-7-14)20(16-10-11-25(22,23)13-16)18(21)12-24-17-4-2-1-3-5-17/h1-11,16H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEPFYRNUOKWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Cl)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B2517164.png)
![N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2517165.png)
![N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517166.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole](/img/structure/B2517167.png)
![N-(4-chlorobenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517168.png)
![N-(5-chloro-2-methoxyphenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2517169.png)


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2517178.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2517180.png)

![(2S)-N-Benzyl-2-[(2-chloroacetyl)amino]-3-methylbutanamide](/img/structure/B2517184.png)
![N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2517185.png)
